molecular formula C8H14N4 B1430573 2-(1-methyl-1H-pyrazol-4-yl)piperazine CAS No. 1461713-45-0

2-(1-methyl-1H-pyrazol-4-yl)piperazine

Cat. No.: B1430573
CAS No.: 1461713-45-0
M. Wt: 166.22 g/mol
InChI Key: LLWRMGZNTZIBOV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)piperazine (CAS 1461713-45-0) is an organic compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol . This piperazine-pyrazole hybrid serves as a valuable building block in medicinal chemistry and pharmacological research. Scientific studies on structurally related piperazine-pyrazole compounds have demonstrated a range of significant biological activities, highlighting the potential of this chemical scaffold. For instance, derivatives have shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways , as well as neuropharmacological activity modulated by serotonergic and GABAergic systems, suggesting potential for research into anxiety and depression . Other related analogs have been investigated for cardiovascular effects, including sympathoinhibition and antihypertensive properties . This compound is supplied as a powder and should be stored at room temperature . It is available in various standard grades, including Reagent, Technical, and high/ultra-high purity forms (from 99% to 99.999% and higher), with packaging options ranging from small sample quantities to bulk commercial volumes . This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use, or for human or animal consumption.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-12-6-7(4-11-12)8-5-9-2-3-10-8/h4,6,8-10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWRMGZNTZIBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-45-0
Record name 2-(1-methyl-1H-pyrazol-4-yl)piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine. One common method includes the use of 1-methylpyrazole-4-carboxylic acid, which is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). This acyl chloride is then reacted with piperazine to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 2-(1-methyl-1H-pyrazol-4-yl)piperazine exhibit significant antidepressant and anxiolytic effects. The compound's ability to interact with serotonin receptors makes it a candidate for developing new antidepressants. Studies have shown that modifications to the piperazine structure can enhance its efficacy and reduce side effects associated with traditional antidepressants .

Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a promising lead compound for further development in cancer therapy .

Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research suggests that it may help protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Nanocomposites
The compound has been utilized in the formulation of nanocomposites, where it acts as a coupling agent between organic and inorganic phases. This enhances the compatibility of different materials, leading to improved performance characteristics such as increased strength and durability .

Analytical Chemistry

Chromatographic Applications
this compound has found utility in analytical chemistry, particularly in chromatography. It serves as a derivatizing agent for amino acids and other polar compounds, facilitating their detection and quantification in complex mixtures. The compound's ability to form stable derivatives improves the sensitivity and selectivity of analytical methods .

Spectroscopic Studies
The compound is also employed in spectroscopic studies to understand molecular interactions and dynamics. Its unique spectral properties allow researchers to probe various chemical environments, providing insights into reaction mechanisms and molecular behavior under different conditions .

Case Studies

Application AreaStudy ReferenceFindings Summary
Medicinal Chemistry Demonstrated antidepressant activity; potential for new drug development.
Anticancer Research Induced apoptosis in cancer cell lines; promising lead for anticancer agents.
Neuroprotection Protects neuronal cells from oxidative stress; implications for neurodegenerative disease treatment.
Polymer Chemistry Improved mechanical properties in polymer matrices; potential applications in advanced materials.
Analytical Chemistry Enhanced detection of polar compounds via chromatography; improved method sensitivity.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, in cardiovascular research, it has been shown to interact with muscarinic receptors, leading to sympathoinhibition and hypotensive effects . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(1-methyl-1H-pyrazol-4-yl)piperazine with analogous piperazine-based compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Activities References
This compound Piperazine + 1-methylpyrazole 166.23 Pharmaceutical intermediates
4-(1H-Pyrazol-4-yl)-1-(4-trifluoromethylphenyl)piperazin-1-yl butan-1-one Piperazine + pyrazole + trifluoromethylphenyl 369.35 (estimated) CNS-targeting drug candidates
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Piperazine + fluorophenyl + pyridazinone 316.33 Antidepressant/antipsychotic screening
1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine Piperazine + imidazole + trifluoromethylpyridine 353.37 Cytochrome P450 2D6 inactivation
1-(1,3-Dimethylpyrazole-4-sulfonyl)-4-(1,5-dimethylpyrazole-4-sulfonyl)piperazine Piperazine + sulfonylpyrazole 432.48 Enzyme inhibition studies
1-(2-Chlorophenyl)-4-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine Piperazine + chlorophenyl + pyrazolylethyl 317.29 Antipsychotic research (patented)

Pharmacological and Biochemical Differences

  • Target Compound: Limited direct pharmacological data are available, but its structural analogs (e.g., pyrazole-piperazine hybrids) are explored for CNS modulation due to affinity for serotonin/dopamine receptors .
  • EMTPP Analogue (Entry 4) : Inactivates cytochrome P450 2D6 via apoprotein adduction, critical for drug-drug interaction studies .
  • Sulfonylpyrazole Derivative (Entry 5) : Sulfonyl groups enhance metabolic stability, making it suitable for enzyme inhibition assays .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound is pivotal to understanding its biological activity. The compound features a piperazine ring, which is known to enhance the pharmacological properties of drug candidates.

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight180.22 g/mol
CAS Number1461713-45-0

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that this compound may act as an enzyme inhibitor and modulate receptor activity, particularly in the context of cancer and microbial infections .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance, it demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells.

Key Findings:

  • IC₅₀ Values: Approximately 5.36 µg/mL against MCF-7 and 10.10 µg/mL against HepG2 cells.
  • Selectivity: Higher selectivity for cancerous cells compared to normal Vero cells, indicating potential for reduced off-target effects common in traditional chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.025 mg/mL
Candida albicansMIC values ranging from 16.69 to 78.23 µM

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Case Studies and Research Findings

Several case studies have explored the biological activities of derivatives related to this compound:

  • Antidiabetic Properties: Derivatives have been evaluated for their ability to inhibit α-glucosidase and α-amylase with promising IC₅₀ values indicating potential use in managing diabetes .
  • Neuropharmacological Effects: Compounds derived from piperazine have shown anxiolytic-like effects through interactions with serotonergic pathways, suggesting therapeutic potential in treating anxiety disorders .
  • Antioxidant Activity: Recent studies indicate that these compounds possess significant antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress-related damage .

Q & A

Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive derivatives?

  • Methodological Answer :
  • LogP Optimization : Maintain LogP between 2–3 (measured via shake-flask method) to balance lipophilicity and solubility.
  • P-gp Efflux Inhibition : Co-administer verapamil (10 µM) in MDCK-MDR1 assays to assess P-glycoprotein substrate potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.